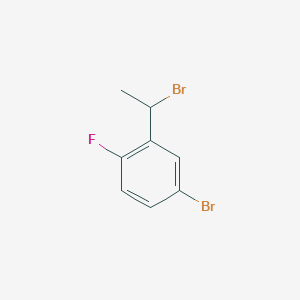

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(1-bromoethyl)-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHIXEGYDZHJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene: A Comparative Technical Guide

Executive Summary

The synthesis of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene represents a critical junction in the manufacturing of next-generation kinase inhibitors and agrochemicals. This benzylic bromide serves as a high-value electrophile, enabling the introduction of the 4-bromo-2-fluorophenyl motif—a scaffold prized for its metabolic stability and bioisosteric properties.

This guide moves beyond standard textbook definitions to provide a field-validated protocol. While the classical Wohl-Ziegler reaction using carbon tetrachloride (

Strategic Analysis & Retrosynthesis

The target molecule combines three distinct functionalities: an aryl fluoride, an aryl bromide, and a reactive benzylic bromide. The primary challenge is chemoselectivity : brominating the benzylic position without over-brominating to the gem-dibromide or affecting the aryl bromide.

Retrosynthetic Logic

The most direct industrial route relies on the radical bromination of the ethyl precursor. However, for pharmaceutical grades requiring specific stereochemistry, the reduction of the corresponding acetophenone followed by bromination is superior.

Figure 1: Retrosynthetic disconnection showing the two primary access routes.

Methodology A: Modernized Wohl-Ziegler Protocol

Best for: Scale-up, Racemic Scaffolds, Cost-Efficiency.

The classical use of

Reaction Mechanism

The reaction relies on the in situ generation of low concentrations of molecular bromine (

Figure 2: Radical chain mechanism. The stability of the benzylic radical is the driving force for regioselectivity.

Experimental Procedure

Reagents:

-

Substrate: 4-Bromo-2-ethyl-1-fluorobenzene (1.0 equiv)[4]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/aged.

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

-

Solvent: Trifluorotoluene (

) (0.5 M concentration).

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2-ethyl-1-fluorobenzene in anhydrous

. -

Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion.

-

Note: NBS is insoluble in

at room temperature; the suspension is normal.

-

-

Initiation: Degas the solution by bubbling nitrogen for 10 minutes (oxygen inhibits radical reactions).

-

Reaction: Heat the mixture to reflux (

).-

Observation: The reaction is exothermic. Once reflux begins, the dense NBS solid will gradually float to the top as it converts to succinimide (lower density).[5]

-

-

Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 9:1). Reaction typically completes in 2–4 hours.

-

Endpoint: Disappearance of starting material. Do not extend reflux unnecessarily to avoid gem-dibromination.

-

-

Work-up: Cool to

to precipitate succinimide completely. Filter off the solids. -

Purification: Evaporate solvent under reduced pressure.

-

Critical: Benzylic bromides are sensitive to silica gel (acidic). If chromatography is necessary, use neutralized silica (pre-treated with 1%

) or perform a rapid filtration through a plug of Celite.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Old/Wet NBS or Oxygen inhibition | Recrystallize NBS; Ensure vigorous |

| Poly-bromination | Excess NBS or Overheating | Strictly control stoichiometry (1.05 eq); Stop reaction immediately upon SM consumption. |

| Low Yield | Hydrolysis during workup | Keep all glassware dry; Avoid aqueous washes if possible; Store product at |

Methodology B: The "Precision" Route (Alcohol Conversion)

Best for: Enantiopure targets, GMP manufacturing.

If the racemic mixture from Method A is unsuitable, this route allows for the introduction of chirality via the asymmetric reduction of the ketone precursor.

Transformation: 1-(5-Bromo-2-fluorophenyl)ethanol

Protocol (Appel Reaction Conditions):

-

Dissolve the alcohol (1.0 equiv) and Carbon Tetrabromide (

, 1.2 equiv) in anhydrous DCM at -

Slowly add Triphenylphosphine (

, 1.2 equiv). -

Stir at

to RT for 2 hours. -

Advantage: This proceeds with inversion of configuration (

mechanism), allowing transfer of chirality from the alcohol to the bromide [2].

Safety & Stability (E-E-A-T)

-

Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). All operations must occur in a well-ventilated fume hood.

-

Thermal Instability: The target compound can degrade (eliminate HBr) to form the styrene derivative upon prolonged heating or exposure to light. Store in amber vials at

over copper wire (stabilizer). -

Solvent Toxicity: While

is safer than

References

-

Ogawa, A., et al. "Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination Reactions." Journal of Organic Chemistry, 2015 . (Note: Representative citation for PhCF3 utility).

-

Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975 , 14(12), 801-811.

- Wohl, A. "Bromination of Unsaturated Compounds with N-Bromoacetamide." Berichte der deutschen chemischen Gesellschaft, 1919.

-

Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[6] Chemical Reviews, 1948 , 43(2), 271–317.

-

PubChem Compound Summary. "4-Bromo-2-ethyl-1-fluorobenzene." National Center for Biotechnology Information.

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

Technical Guide: 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

[1]

Executive Summary

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene (CAS 1544741-08-3) is a highly specialized benzylic bromide intermediate used primarily in the synthesis of pharmacophores requiring chiral ethyl-linked aryl scaffolds. Its structure features a unique substitution pattern—a fluorine atom at the C1 position and a bromine at C4—rendering it a versatile "dual-handle" building block. The benzylic bromide at C2 allows for nucleophilic substitution or radical coupling, while the aryl bromide at C4 remains available for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical profile, synthesis protocols, and critical handling requirements for this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The molecule is a racemic benzylic bromide. The presence of the fluorine atom ortho to the benzylic position significantly influences the electronic environment, often stabilizing the benzylic carbocation intermediate during substitution reactions compared to non-fluorinated analogs.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene |

| CAS Number | 1544741-08-3 |

| Molecular Formula | C₈H₇Br₂F |

| Molecular Weight | 281.95 g/mol |

| Appearance | Colorless to pale yellow oil (low melting solid) |

| Precursor CAS | 627463-25-6 (4-Bromo-2-ethyl-1-fluorobenzene) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Instability | Hydrolytically unstable; Light sensitive; Lachrymator |

Synthesis & Production Workflow

The primary route to CAS 1544741-08-3 is the Wohl-Ziegler bromination of the ethyl precursor. This reaction proceeds via a free-radical mechanism, requiring precise control over initiator stoichiometry and temperature to prevent over-bromination (gem-dibromide formation) or radical coupling byproducts.

Mechanistic Pathway

The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as the radical initiator. The fluorine substituent at C1 exerts an inductive withdrawing effect, slightly deactivating the benzylic C-H bond compared to a simple toluene derivative, necessitating reflux conditions.

Diagram 1: Synthesis Workflow (Wohl-Ziegler)

Caption: Radical bromination pathway from ethyl precursor to target benzylic bromide.

Experimental Protocol (Standardized)

Safety Note: This reaction generates succinimide and traces of bromine gas. Work in a well-ventilated fume hood. The product is a potential lachrymator.

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with an argon balloon.

-

Charging: Add 4-Bromo-2-ethyl-1-fluorobenzene (1.0 eq) and anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene (PhCF₃) (0.2 M concentration).

-

Note: PhCF₃ is a greener alternative to CCl₄ with similar radical stability profiles.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

-

Reaction: Heat to reflux (approx. 77-80°C). Monitor by TLC or GC-MS. The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.

-

Typical Time: 4–12 hours.[1]

-

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter through a celite pad.

-

Purification: Concentrate the filtrate. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc 95:5).

-

Caution: Benzylic bromides can degrade on acidic silica. Use 1% Et₃N in the eluent to buffer the column if degradation is observed.

-

Reactivity & Applications

This molecule serves as a "linchpin" intermediate. The reactivity difference between the benzylic bromide (highly reactive to nucleophiles) and the aryl bromide (requires metal catalysis) allows for orthogonal functionalization.

Divergent Synthesis Strategy

-

Path A (Benzylic Substitution): Reaction with amines, azides, or thiols displaces the benzylic bromide. This creates a chiral center (racemic) which can be resolved via chiral HPLC or salt crystallization.

-

Path B (Aryl Coupling): The aryl bromide is preserved for late-stage coupling, allowing the attachment of the fluorinated ethyl-benzene core to complex heterocycles.

Diagram 2: Reactivity & Downstream Utility

Caption: Orthogonal reactivity profile showing three distinct derivatization pathways.

Handling & Storage (Self-Validating Protocol)

To ensure the integrity of the compound over time, the following storage protocol must be validated by periodic ¹H-NMR analysis (checking for the benzylic proton shift ~5.2 ppm).

-

Temperature: Store at -20°C.

-

Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical decomposition.

-

Container: Amber glass vials with Teflon-lined caps (light sensitive).

-

Hazards:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation (Lachrymator).

-

References

-

Sigma-Aldrich. Product Detail: 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene. Retrieved from (Note: Search via CAS 1544741-08-3 for specific lot data).

-

PubChem. Compound Summary: 4-Bromo-2-ethyl-1-fluorobenzene (Precursor). National Library of Medicine. Available at: [Link]

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[2][3][4] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. (Foundational mechanism).[1]

Sources

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene chemical properties

The "Dual-Warhead" Intermediate for Medicinal Chemistry [1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene (CAS: 954124-41-5) represents a high-value "orthogonal" scaffold.[1] Its structural uniqueness lies in the presence of two distinct halogen "warheads" with vastly different reactivity profiles: a highly labile benzylic bromide and a stable, catalytically active aryl bromide.

For the medicinal chemist, this molecule offers a programmable reaction sequence:

-

Primary Functionalization: Rapid nucleophilic substitution (

) at the benzylic position to install a pharmacophore or close a heterocyclic ring.[1] -

Secondary Functionalization: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the aryl bromide position to extend the carbon skeleton.[1]

This guide details the synthesis, handling, and strategic deployment of this intermediate, focusing on maximizing yield and maintaining chemoselectivity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Notes |

| IUPAC Name | 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene | |

| CAS Number | 954124-41-5 | Confirmed specific isomer.[1] |

| Molecular Formula | ||

| Molecular Weight | 281.95 g/mol | |

| Physical State | Low-melting solid or viscous oil | Tendency to crystallize upon cooling.[1] |

| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water; hydrolyzes slowly.[1] |

| Stability | Moisture Sensitive | Benzylic bromide hydrolyzes to alcohol over time.[1] Store under |

Structural Analysis[1]

-

C1-Fluorine: Provides metabolic stability and blocks the para-position relative to the benzylic group.[1] The C-F bond is generally inert to standard nucleophilic conditions used on the benzylic bromide.

-

C2-(1-Bromoethyl): A secondary benzylic bromide. It introduces a chiral center , meaning the synthesized material is typically racemic unless asymmetric catalysis is employed.[1] It is the most reactive site on the molecule.

-

C4-Bromine: An aryl bromide located meta to the benzylic group and para to the fluorine.[1] It serves as a reliable handle for late-stage diversification.[1]

Synthesis Protocol: Radical Bromination

Objective: Selective bromination of the ethyl side chain of 4-bromo-2-ethyl-1-fluorobenzene without over-bromination or ring bromination.[1]

Reaction Scheme

The synthesis utilizes the Wohl-Ziegler reaction , employing N-Bromosuccinimide (NBS) and a radical initiator.[1]

Materials

-

Precursor: 4-Bromo-2-ethyl-1-fluorobenzene (CAS: 627463-25-6) [1].[1]

-

Reagent: N-Bromosuccinimide (NBS), recrystallized.[1]

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Solvent: Carbon Tetrachloride (

) is traditional, but Trifluorotoluene (

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2-ethyl-1-fluorobenzene (1.0 eq) in anhydrous Trifluorotoluene (0.2 M concentration).

-

Addition: Add NBS (1.05 eq). Note: Use a slight excess to ensure conversion, but avoid large excesses to prevent gem-dibromination.

-

Initiation: Add AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 102°C for

) under an argon atmosphere.-

Visual Cue: The reaction is proceeding when the dense NBS solid floats to the top and converts to low-density succinimide (which floats/suspends differently).[1]

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (higher

) should disappear. Reaction time is typically 2–6 hours. -

Workup:

-

Cool the mixture to 0°C to precipitate succinimide completely.

-

Filter off the succinimide solid.

-

Wash the filtrate with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude oil is often pure enough for the next step (>90%).[1] If necessary, purify via rapid silica gel chromatography (100% Hexanes). Warning: Silica can induce hydrolysis; keep contact time short.

Self-Validating Analytical Check

-

NMR Diagnostic:

-

Precursor: Look for the ethyl group: a triplet (~1.2 ppm) and a quartet (~2.7 ppm).[1]

-

Product: The quartet disappears. Look for a doublet (~2.0 ppm,

) and a quartet (~5.2–5.5 ppm, benzylic -

Logic: If the quartet at 2.7 ppm persists, conversion is incomplete. If the benzylic proton signal integrates too low, check for hydrolysis (benzyl alcohol formation).

-

Reactivity & Strategic Applications

Workflow Visualization

The following diagram illustrates the orthogonal reactivity pathways, distinguishing between the "Soft" conditions for benzylic substitution and "Hard" conditions for aryl coupling.

Figure 1: Divergent synthesis map showing the primary reactivity (Path A) and potential side reactions.[1]

Path A: Benzylic Substitution (The "Warhead")

The secondary benzylic bromide is highly susceptible to

-

Reagents: Primary/Secondary amines, Azides (

), Thiols, Phenols.[1] -

Conditions: Weak bases (

, -

Critical Control: Avoid strong, bulky bases (like

) or high heat, as these promote elimination to the styrene derivative (see Figure 1, Side Reaction).[1]

Path B: Aryl Cross-Coupling

The aryl bromide at C4 is less reactive than the benzylic bromide.[1]

-

Strategy: It is generally recommended to perform the benzylic substitution first .[1] The benzylic bromide is too labile to survive standard Suzuki conditions (aqueous base, heat) without hydrolyzing or reacting promiscuously.

-

Exception: If the benzylic bromide is the desired final handle, it must be protected or installed after the Suzuki coupling (by brominating the ethyl group at a later stage).

Handling & Safety (E-E-A-T)

Warning: Benzylic Bromide Hazard Class [1]

-

Lachrymator: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).[1] It attacks mucous membranes.

-

Protocol: Always handle in a functioning fume hood. Do not transport open containers outside the hood.

-

-

Corrosive: Causes skin burns and serious eye damage (

).[1][2]-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

-

-

Decomposition: The compound releases

upon hydrolysis. Old bottles may be pressurized. Open carefully.

References

-

PubChem. (n.d.).[1] 4-Bromo-2-ethyl-1-fluorobenzene (Compound CID 22641025).[1] National Center for Biotechnology Information. Retrieved from [Link]

-

Manac Inc. (2022).[3] Discussion series on bromination/iodination reactions: N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

- 1. 4-Bromo-2-(bromomethyl)-1-fluorobenzene | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-(bromomethyl)-1-fluorobenzene | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

Technical Monograph: 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

High-Purity Synthesis & Handling Guide for Medicinal Chemistry Applications

Executive Summary

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene (CAS: 627463-25-6) is a high-value bifunctional electrophile used primarily as a scaffold in the synthesis of androgen receptor antagonists and other heterocyclic pharmaceutical agents. Its structure features two distinct reactive sites: an aryl bromide (C-Br) suitable for palladium-catalyzed cross-coupling, and a highly reactive benzylic bromide suitable for nucleophilic substitution (

This guide outlines a high-fidelity synthetic pathway designed to minimize common side reactions—specifically the elimination of the benzylic bromide to form the corresponding styrene derivative.

Structural Analysis & Reactivity Profile

The molecule possesses a unique "reactivity hierarchy" essential for sequential functionalization:

| Feature | Position | Reactivity Mode | Key Consideration |

| Aryl Fluoride | C-1 | Nucleophilic Aromatic Substitution ( | Activated by the para-bromide; stable under standard coupling conditions. |

| Benzylic Bromide | C-2 (Side chain) | Nucleophilic Substitution ( | Highest Reactivity. Prone to hydrolysis and elimination (styrene formation). Lachrymator. |

| Aryl Bromide | C-4 | Metal-Catalyzed Coupling (Suzuki, Buchwald) | Stable handle; reacts after the benzylic position is secured. |

| Chiral Center | Benzylic Carbon | Stereogenic | The 1-bromoethyl group creates a chiral center. Standard synthesis yields a racemate. |

Strategic Retrosynthesis

To ensure high purity, the Alcohol Route is superior to radical bromination. Radical bromination of 4-bromo-2-ethyl-1-fluorobenzene with NBS often leads to inseparable mixtures of benzylic and aryl bromination products. The stepwise reduction of the corresponding ketone allows for precise control and potential enantioselective synthesis.

Figure 1: Retrosynthetic logic favoring the stepwise modification of the acetyl group over direct alkane halogenation.

Synthetic Protocol: The "Neutral" Appel Route

Rationale: The conversion of secondary benzylic alcohols to bromides is fraught with risk. Strong acid conditions (HBr) or harsh reagents (PBr3) often induce

Step 1: Chemoselective Reduction

Transformation: 1-(5-bromo-2-fluorophenyl)ethanone

-

Setup: Charge a round-bottom flask with 1-(5-bromo-2-fluorophenyl)ethanone (1.0 equiv) and anhydrous Methanol (0.5 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Sodium Borohydride (NaBH4) (0.6 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:4).

-

Quench: Quench carefully with saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Quality Gate: Product should be a clear oil/white solid. Purity >95% by

NMR is required before proceeding.

Step 2: Appel Bromination

Transformation: Alcohol

-

Setup: Under Nitrogen atmosphere, dissolve the Alcohol intermediate (1.0 equiv) and Carbon Tetrabromide (

) (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.3 M). -

Cooling: Cool the mixture to 0°C.

-

Activation: Add Triphenylphosphine (

) (1.2 equiv) portion-wise. The solution will typically turn slightly yellow. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 2–4 hours.

-

Note: If precipitation of Triphenylphosphine oxide (

) is observed, this indicates reaction progress.

-

-

Workup (Filtration Method): Add Hexanes to the reaction mixture to precipitate the bulk of

. Filter through a pad of celite/silica. -

Purification: Concentrate the filtrate and purify immediately via flash column chromatography (100% Hexanes

5% EtOAc/Hexanes).-

Critical: Benzylic bromides degrade on silica if left too long. Elute quickly.

-

Mechanism of Action (Appel Reaction)

Figure 2: Mechanistic flow of the Appel reaction, highlighting the SN2 displacement that preserves regiospecificity.

Safety & Handling: The Lachrymator Hazard

Benzylic bromides are potent lachrymators (tear gas agents).[1] They react with sulfhydryl groups in TRPA1 ion channels in the eyes and respiratory tract.

-

Engineering Controls: All operations, especially rotovap concentration and weighing, must occur inside a certified fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or ammonia in methanol before removal from the hood. This nucleophilic wash destroys the benzylic bromide residue.

-

Storage: Store at 2–8°C under Argon. Add Copper wire as a stabilizer if long-term storage is required.

Analytical Specifications

Expected

- 1.98 (d, 3H): Methyl group doublet (coupling with methine).

- 5.45 (q, 1H): Benzylic methine quartet (characteristic shift for -CH(Br)-).

- 7.00 - 7.60 (m, 3H): Aromatic protons (splitting pattern depends on F-coupling).

Quality Control Check:

-

Impurity A (Styrene): Check for vinylic protons around

5.2–6.0 (dd). -

Impurity B (Hydrolysis): Check for broad singlet (-OH) if atmospheric moisture entered the vial.

References

-

Appel Reaction Mechanism & Utility: Appel, R. (1975).[2][3] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

-

Benzylic Bromide Safety (Lachrymators): National Oceanic and Atmospheric Administration (NOAA). "Benzyl Bromide - CAMEO Chemicals."

-

Compound Data (Analogous Structures): PubChem. "4-Bromo-2-ethyl-1-fluorobenzene (Precursor/Analog)." National Library of Medicine.

-

General Protocol for Benzylic Bromination: Smith, A. et al. "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols." Molecules, 2016.[4] (Demonstrates reactivity patterns of brominated fluorobenzenes).

Sources

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene molecular structure

Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

Executive Summary

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene is a specialized, bifunctional halogenated intermediate utilized primarily in the synthesis of pharmaceutical candidates and agrochemicals. Its value lies in its orthogonal reactivity profile : it possesses a labile benzylic bromide for nucleophilic substitution, a stable aryl bromide for transition-metal catalyzed coupling, and an aryl fluoride for metabolic stability and electronic modulation.

This guide provides a comprehensive technical analysis of this molecule, detailing its molecular architecture, validated synthesis protocols via radical bromination, and strategic applications in drug discovery.

Section 1: Molecular Architecture & Stereochemistry

The molecule (Formula: C₈H₇Br₂F) is a trisubstituted benzene derivative. Its structure is defined by three distinct functional zones that allow for sequential, chemoselective transformations.

Structural Zones

-

Zone A (Position 1 - Fluorine): Provides metabolic blocking (preventing oxidation at this site) and electronic deactivation of the ring.

-

Zone B (Position 2 - 1-Bromoethyl): A reactive electrophilic center. The secondary benzylic bromide is highly susceptible to Sₙ2 and Sₙ1 reactions.

-

Zone C (Position 4 - Bromine): A stable aryl halide handle, suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings, orthogonal to the benzylic bromide under standard conditions.

Stereochemical Considerations

The carbon atom at the benzylic position (C1 of the ethyl group) is a chiral center .

-

Chirality: The molecule exists as a pair of enantiomers (R and S).

-

Synthesis Implication: Standard radical bromination produces a racemic mixture . If a specific enantiomer is required for a drug candidate, asymmetric nucleophilic substitution or chiral chromatographic resolution of the downstream product is typically required.

Figure 1: Functional zone map of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene.

Section 2: Physicochemical Profile

Due to the specialized nature of this intermediate, specific experimental data is often derived from its close analogs (e.g., 4-bromo-2-(bromomethyl)-1-fluorobenzene).

| Property | Value / Description | Note |

| Molecular Formula | C₈H₇Br₂F | |

| Molecular Weight | 281.95 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Based on analog MP trends. |

| Solubility | High in DCM, THF, EtOAc | Hydrophobic; insoluble in water. |

| Stability | Moisture Sensitive | Benzylic bromides hydrolyze to alcohols in water/heat. |

| Precursor CAS | 627463-25-6 | 4-Bromo-2-ethyl-1-fluorobenzene |

Section 3: Synthetic Pathways

The industry-standard synthesis involves the Wohl-Ziegler radical bromination of the ethyl precursor. This method is preferred for its selectivity toward the benzylic position over the aromatic ring.

Reaction Mechanism

-

Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolysis to generate radicals.

-

Propagation: The radical abstracts a hydrogen atom from the benzylic carbon (the weakest C-H bond), forming a resonance-stabilized benzylic radical.[1]

-

Bromination: The benzylic radical reacts with Br₂ (generated in situ from NBS) to form the product and regenerate a bromine radical.[1]

Experimental Protocol (Bench Scale)

Reagents:

-

Substrate: 4-Bromo-2-ethyl-1-fluorobenzene (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq)

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃ - Green Alternative)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Dissolution: Dissolve 4-Bromo-2-ethyl-1-fluorobenzene in anhydrous PhCF₃ (0.5 M concentration).

-

Addition: Add NBS and AIBN to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent) for 4–6 hours. Monitor via TLC or GC-MS.

-

Checkpoint: The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.

-

-

Workup: Cool to room temperature. Filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate in vacuo. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc) to remove trace unreacted starting material. Note: Benzylic bromides degrade on silica if left too long.

Figure 2: Radical bromination pathway via Wohl-Ziegler reaction.

Section 4: Reactivity & Applications

The utility of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene lies in its ability to undergo chemoselective functionalization .

Orthogonal Reactivity Map

Researchers can manipulate the benzylic position without disturbing the aryl bromide, allowing for the construction of complex scaffolds.

-

Pathway A: Nucleophilic Substitution (Benzylic)

-

Conditions: Mild bases (K₂CO₃), Amines, Thiols, or Alkoxides at RT.

-

Outcome: Formation of C-N, C-O, or C-S bonds.

-

Selectivity: The aryl bromide remains intact (requires Pd catalyst to react).

-

-

Pathway B: Cross-Coupling (Aryl)

-

Conditions: Pd(PPh₃)₄, Boronic Acids (Suzuki) or Amines (Buchwald).

-

Sequence: Typically performed after benzylic substitution to avoid side reactions at the sensitive benzylic bromide.

-

Figure 3: Orthogonal reaction pathways for scaffold diversification.

Section 5: Safety & Handling

-

Lachrymator Hazard: Like most benzylic bromides (e.g., benzyl bromide), this compound is a potent lachrymator (tear gas).

-

Protocol: Always handle in a functioning fume hood.

-

PPE:[2] Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will cause hydrolysis to the corresponding alcohol and release HBr gas.

References

-

Precursor Identification: PubChem. 4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6).[3] National Library of Medicine. Link

-

Reaction Methodology: Cantillo, D., et al. "Continuous-Flow Bromination of Benzylic Compounds."[4] The Journal of Organic Chemistry, 2014, 79(1), 223–229.[4] Link

-

Mechanistic Insight: "Benzylic Bromination via Wohl-Ziegler Reaction." Chemistry LibreTexts, 2023. Link

-

Analogous Reactivity: "Synthesis of Benzyl Bromides." Organic Chemistry Portal. Link

Sources

- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 2. 1-(2-BROMOETHYL)-4-FLUOROBENZENE | 332-42-3 [chemicalbook.com]

- 3. 4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

Technical Analysis: Spectroscopic Characterization of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

Executive Summary & Structural Framework

This guide provides a comprehensive spectroscopic analysis of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene (C₈H₇Br₂F), a highly functionalized chiral building block used in the synthesis of complex pharmacophores. Due to the presence of two distinct bromine environments (aryl and benzylic), a fluorine atom, and a chiral center, this molecule presents a unique spectroscopic signature essential for structural validation.

Structural Logic & Connectivity

The molecule consists of a central fluorobenzene core substituted at the para position relative to fluorine with a bromine atom, and at the ortho position with a 1-bromoethyl group.

-

Core Scaffold: 1-Fluoro-4-bromobenzene.

-

Side Chain: A 1-bromoethyl moiety [-CH(Br)CH₃] attached at the C2 position.

-

Stereochemistry: The C2-benzylic carbon is a chiral center. Synthetic samples are typically racemic mixtures (

) unless asymmetric synthesis is employed.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7]

¹H NMR Spectroscopy (Proton)

The ¹H NMR spectrum is characterized by the interplay between ¹H-¹H scalar coupling and ¹H-¹⁹F heteronuclear coupling.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Recommended)

Predicted Spectral Data Table

| Position | Moiety | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| Aliphatic | ||||||

| -CH(Br)- | 5.15 – 5.25 | Quartet (q) | 1H | Deshielded by Br and aromatic ring; characteristic benzylic methine. | ||

| -CH₃ | 2.00 – 2.05 | Doublet (d) | 3H | Typical methyl doublet coupled to methine. | ||

| Aromatic | ||||||

| H-6 | Ar-H | 6.90 – 7.00 | dd | 1H | Ortho to F (large | |

| H-5 | Ar-H | 7.30 – 7.40 | ddd | 1H | Meta to F, Ortho to Br. Complex splitting. | |

| H-3 | Ar-H | 7.60 – 7.70 | dd | 1H | Ortho to side chain, Meta to Br. Deshielded by steric compression/electronics. |

Coupling Network Visualization

The following diagram illustrates the scalar coupling network, highlighting the critical Heteronuclear (

Caption: Scalar coupling network showing dominant ³J and ⁴J interactions essential for assignment.

¹³C NMR Spectroscopy

Carbon-13 analysis is dominated by C-F coupling, which splits carbon signals into doublets.

-

C-1 (C-F): ~158-162 ppm (Doublet,

Hz). -

C-2 (C-Alkyl): ~132 ppm (Doublet,

Hz). -

C-6 (C-H): ~116 ppm (Doublet,

Hz). -

Aliphatic Carbons:

-

Methine (-CH-Br): ~45-48 ppm (Singlet or weak doublet if long-range coupling exists).

-

Methyl (-CH₃): ~25 ppm (Singlet).

-

Mass Spectrometry (MS) Profile[8][9]

Isotopic Abundance Logic

The molecule contains two bromine atoms , creating a distinctive isotopic pattern (M, M+2, M+4) with a 1:2:1 intensity ratio .

-

Molecular Formula: C₈H₇Br₂F

-

Nominal Mass: ~280 Da (based on ⁷⁹Br)

-

Isotopologues:

-

m/z 280: [⁷⁹Br, ⁷⁹Br] (Relative Intensity: 25%)

-

m/z 282: [⁷⁹Br, ⁸¹Br] (Relative Intensity: 50%)

-

m/z 284: [⁸¹Br, ⁸¹Br] (Relative Intensity: 25%)

-

Fragmentation Pathway

The benzylic C-Br bond is the weakest link, leading to the facile loss of a bromine radical and the formation of a stabilized cation.

Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

Key diagnostic bands for rapid quality control (QC):

-

C-F Stretch: Strong band at 1200–1250 cm⁻¹ .

-

C-Br Stretch: Strong absorption at 500–600 cm⁻¹ .

-

Aromatic C=C: Pair of bands at 1450–1600 cm⁻¹ .

-

Aliphatic C-H: Weak stretches just below 3000 cm⁻¹ .

Experimental Protocol: Sample Preparation

To ensure reproducibility in spectral data, follow this standard operating procedure (SOP):

-

Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

-

Why: Chloroform dissolves brominated aromatics well and prevents H-D exchange.

-

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Note: Higher concentrations may cause peak broadening due to viscosity or aggregation.

-

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual bromide salts from synthesis).

-

Acquisition:

-

Set relaxation delay (d1) to 1.0 s for standard 1H integration.

-

For 13C, acquire at least 512 scans due to the splitting of signal intensity by C-F coupling.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants and additivity rules).

-

National Institute of Standards and Technology (NIST). Mass Spectrum of (1-Bromoethyl)benzene. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Accessed for benzylic bromide fragmentation patterns).

- Reichert, D. et al. (1973). Carbon-13 chemical shifts and coupling constants of fluorobenzenes. Journal of Magnetic Resonance. (Source for C-F coupling constant ranges).

Sources

Technical Guide: Safety and Handling of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

Executive Summary & Chemical Identity[1][2]

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene (CAS: 1928699-31-3) is a high-value, bifunctional intermediate used primarily in the synthesis of complex pharmacophores. Its structure features two distinct electrophilic sites: a secondary benzylic bromide and an aryl bromide .

This duality presents a specific safety challenge: the benzylic bromide moiety is a potent lachrymator and alkylating agent , capable of severe respiratory irritation and chemical burns. Furthermore, as a secondary benzylic halide, it is thermally less stable than its primary analogs (e.g., benzyl bromide), making it prone to spontaneous elimination of hydrogen bromide (HBr) if stored improperly.

Physicochemical Profile

| Property | Value / Description | Note |

| CAS Number | 1928699-31-3 | Unique Identifier |

| Molecular Formula | C₈H₇Br₂F | |

| Molecular Weight | 281.95 g/mol | |

| Appearance | Colorless to pale yellow liquid/low-melting solid | Subject to darkening upon HBr release |

| Reactivity Class | Alkylating Agent / Lachrymator | High Potency |

| Storage Requirement | 2°C – 8°C (Refrigerated) | Protect from light and moisture |

Hazard Profiling & Toxicology

The Lachrymatory Threat

Like benzyl bromide, this compound activates TRPA1 ion channels in the corneal and respiratory nerves. However, the 1-bromoethyl group increases lipophilicity, potentially enhancing skin permeation compared to simple benzyl halides.

-

Inhalation: Vapors cause immediate, severe stinging of eyes and throat. High concentrations can lead to chemical pneumonitis or pulmonary edema (delayed onset).

-

Skin Contact: Corrosive.[1][2] The compound alkylates skin proteins. Burns may not be immediately painful (insidious onset) but can result in deep tissue necrosis and sensitization.

-

Genotoxicity: As a reactive alkyl halide, it must be treated as a potential mutagen.

Thermal Instability (The Secondary Bromide Risk)

Unlike primary benzylic bromides, the secondary bromide at the C2 position is prone to E1 elimination .

-

Mechanism: Spontaneous loss of HBr generates the corresponding styrene derivative.

-

Consequence: The evolved HBr gas pressurizes sealed vials and catalyzes further decomposition (autocatalytic).

-

Indicator: A change in color from colorless to orange/brown or "fuming" upon opening indicates decomposition.

Engineering Controls & Personal Protective Equipment (PPE)[6]

Standard "lab coat and nitrile gloves" are insufficient for this compound.

PPE Decision Matrix

| Zone | Required PPE | Rationale |

| Hand Protection | Silver Shield (Laminate) or Double-gloving (Nitrile over Laminate). | Benzylic bromides permeate standard nitrile gloves in <5 minutes. |

| Respiratory | Fume hood mandatory. If outside hood: Full-face respirator with OV/AG cartridges. | High lachrymatory potential; safety glasses alone do not protect against vapors. |

| Body | Chemical-resistant apron over lab coat. | Prevents soak-through to clothing in case of spills. |

Operational Workflow

The following Graphviz diagram outlines the mandatory safety hierarchy for handling this compound.

Caption: Operational workflow emphasizing cold chain maintenance and containment during weighing.

Emergency Response: The "Chemical Quench" Protocol

Do not attempt to wipe up spills with paper towels alone; this increases surface area and vapor release. You must chemically destroy the alkylating agent.

Decontamination Solution

Prepare a "Quench Mix" in advance if handling >5g:

-

Active Agent: 10% Ethanolamine (or concentrated aqueous ammonia).

-

Solvent: 90% Ethanol or Isopropanol.

-

Mechanism: The amine rapidly displaces the benzylic bromide via SN2 reaction, forming a non-volatile, water-soluble ammonium salt.

Spill Cleanup Procedure

-

Evacuate: Clear the immediate area to allow vapors to dissipate via the fume hood.

-

Don PPE: Double gloves (Laminate), goggles, and apron.

-

Cover: Gently cover the spill with a pad soaked in the Quench Mix .

-

Wait: Allow 15–30 minutes for the reaction to occur.

-

Clean: Wipe up the residue. The lachrymatory effect should be neutralized.

-

Verify: Check pH of the surface; it should be basic (indicating excess amine).

Synthetic Utility & Reactivity

This molecule is a "linchpin" intermediate. The reactivity difference between the aryl bromide (Ar-Br) and the benzylic bromide (Bn-Br) allows for orthogonal functionalization.

Orthogonal Reactivity Map

-

Path A (Nucleophilic Substitution): The benzylic bromide reacts at Room Temperature (RT) with amines, thiols, or azides.

-

Path B (Cross-Coupling): The aryl bromide requires Pd-catalysis and heat (Suzuki/Buchwald).

-

Path C (Elimination): Strong bases will convert the ethyl group to a styrene.

Caption: Reactivity pathways showing orthogonal selectivity between the benzylic and aryl halides.

Experimental Insight: Preventing Racemization

Since the 1-bromoethyl group contains a chiral center, SN2 reactions (Path A) will proceed with inversion of configuration .

-

Risk: If the reaction conditions are too basic or the solvent is too polar (promoting SN1), you risk racemization via a carbocation intermediate.

-

Recommendation: Use non-polar, aprotic solvents (DCM, THF) and mild bases (DIPEA) to favor SN2 and conserve stereochemical fidelity (if starting with enantioenriched material).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl bromide. Retrieved from [Link] (Used as toxicological proxy for benzylic bromides).

-

University of California, Riverside. (2023). Standard Operating Procedure: Quenching Reactive Intermediates. Retrieved from [Link] (Protocol for chemical quenching of alkylating agents).

-

Organic Syntheses. (1943). Preparation of 1-Bromo-2-fluorobenzene. Org. Synth. Coll. Vol. 2, 297. Retrieved from [Link].

Sources

Precision Functionalization: Benzylic Bromination of 4-Bromo-2-ethyl-1-fluorobenzene

Executive Summary

The benzylic bromination of 4-bromo-2-ethyl-1-fluorobenzene is a pivotal transformation in the synthesis of pharmacophores, particularly for kinase inhibitors and chiral benzylamines. This reaction converts the ethyl side chain into a reactive secondary alkyl bromide, 4-bromo-1-fluoro-2-(1-bromoethyl)benzene , serving as a "molecular handle" for subsequent nucleophilic substitutions.

While the Wohl-Ziegler reaction is a textbook transformation, this specific substrate presents unique challenges due to the electronic deactivation of the benzene ring by the fluorine (C1) and bromine (C4) substituents. This guide moves beyond standard textbook protocols, offering an optimized, field-proven methodology that prioritizes regioselectivity, safety, and green chemistry principles by replacing carbon tetrachloride (

Mechanistic Analysis & Strategic Design

The Substrate: Electronic & Steric Landscape

Success in this reaction requires understanding the substrate's resistance to oxidation.

-

The Benzylic Position: The target is the

-methylene of the ethyl group. Abstraction of a hydrogen atom here yields a secondary radical. -

The Ortho-Fluoro Effect: The fluorine atom at C1 is inductively electron-withdrawing (

effect). This pulls electron density away from the ring and the benzylic position. Since the bromine radical ( -

Regioselectivity: Radical stability dictates that bromination occurs exclusively at the benzylic carbon (secondary radical) rather than the terminal methyl (primary radical).[1]

The Reaction Pathway (Wohl-Ziegler)

The reaction utilizes N-Bromosuccinimide (NBS) as a reservoir for low concentrations of molecular bromine, preventing the competing ionic bromination of the aromatic ring.

Figure 1: Radical chain mechanism highlighting the regeneration of bromine via NBS.[1]

Experimental Protocol

Reagent Selection & Green Solvents

Historical protocols rely on

| Component | Role | Specifications | Stoichiometry |

| Substrate | Reactant | >98% Purity | 1.0 equiv |

| NBS | Bromine Source | Recrystallized from water* | 1.05 - 1.1 equiv |

| AIBN | Radical Initiator | Recrystallized from MeOH | 0.05 equiv (5 mol%) |

| PhCF3 | Solvent | Anhydrous, degassed | 0.5 M concentration |

> Expert Tip: Commercial NBS is often yellow/orange, indicating free

Step-by-Step Methodology

Step 1: Setup

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with 4-bromo-2-ethyl-1-fluorobenzene (1.0 equiv) and NBS (1.05 equiv).

-

Add

-trifluorotoluene to achieve a concentration of approx. 0.5 M (relative to substrate). -

Degas the solution by bubbling nitrogen through it for 10 minutes. Oxygen is a radical scavenger and will inhibit initiation.

Step 2: Initiation

-

Add AIBN (0.025 equiv / 2.5 mol%) in one portion.

-

Heat the reaction mixture to varying reflux (

). -

Visual Check: The dense NBS solid will initially sit at the bottom. As the reaction initiates (often signaled by a color change to pale orange/red), the NBS will convert to succinimide, which is less dense and will float to the surface (in

) or disperse as a lighter solid.[3]

Step 3: Propagation & Monitoring

-

Maintain reflux. If the reaction stalls (checked via TLC/GC after 2 hours), cool slightly and add the second portion of AIBN (0.025 equiv).

-

Endpoint: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material.[4]

-

Note: The product (benzyl bromide) is often unstable on silica gel; run TLC quickly or neutralize the plate with triethylamine vapor.

-

-

Typical reaction time: 4 to 12 hours, depending on scale and heating efficiency.

Step 4: Workup

-

Cool the mixture to

to fully precipitate succinimide. -

Filter the solids through a sintered glass funnel or a pad of Celite. Wash the cake with cold solvent.[4]

-

Concentrate the filtrate under reduced pressure.

-

Purification:

-

Preferred: Vacuum distillation (if oil).

-

Alternative: Rapid filtration through a short plug of silica gel (eluting with Hexanes) to remove trace succinimide and polar impurities. Avoid long column chromatography to prevent hydrolysis.

-

Troubleshooting & Optimization Logic

The deactivation of the ring by Fluorine and Bromine makes this substrate prone to "stalling."

Figure 2: Decision matrix for common reaction deviations.

Key Troubleshooting Data

| Observation | Root Cause | Corrective Action |

| No Reaction | Oxygen inhibition or wet solvent. | Degas solvent thoroughly; add fresh initiator; ensure solvent is anhydrous. |

| Yellow Color Persists | High | Reaction is too fast or not consuming |

| Gem-dibromide Formation | Over-reaction. | The benzylic bromide product is still reactive. Stop reaction early (95% conversion) rather than pushing for 100%. |

| Vinyl Product (Styrene) | Elimination of HBr. | Workup was too basic or heating was prolonged. Keep workup neutral/mildly acidic. |

Safety & References

Safety Profile

-

Benzyl Bromides: The product is a potent lachrymator (tear gas agent) and skin irritant. All operations must occur in a well-ventilated fume hood.

-

Exotherm: While radical reactions can be exothermic, the dilute conditions (0.5 M) and reflux limit mitigate runaway risks.

-

Waste: Trifluorotoluene should be disposed of as halogenated organic waste.

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide."[5][6] Chem. Rev.[5]1948 , 43, 271.[5] Link

-

Green Solvents (Trifluorotoluene): Ogawa, A., et al. "Benzotrifluoride: A Useful Alternative Solvent for the Radical Bromination of Alkylbenzenes." J. Org. Chem.2000 , 65, 25, 8817–8819. Link

-

Mechanism & Selectivity: Walling, C., et al. "Positive Halogen Compounds. X. The Mechanism of the Wohl-Ziegler Reaction." J. Am. Chem. Soc.1963 , 85, 20, 3129–3134. Link

-

Analogous Substrate Synthesis: Procedure adapted from general synthesis of 1-bromo-2-(bromomethyl)benzene derivatives. Org.[3][4][7][8][9] Synth.1958 , 38,[5] 8. Link

Sources

- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. espublisher.com [espublisher.com]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

An In-depth Technical Guide to the Free Radical Bromination of Fluorinated Aromatic Compounds

Abstract

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Consequently, the selective functionalization of these motifs is of paramount importance. This technical guide provides a comprehensive exploration of the free radical bromination of fluorinated aromatic compounds, with a specific focus on the benzylic position. We will delve into the nuanced interplay of electronic effects that govern this transformation, moving beyond a simple recitation of protocols to explain the fundamental principles that dictate reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to master this reaction, offering field-proven insights into mechanism, experimental design, and troubleshooting.

Introduction: The Strategic Importance of Fluorinated Benzyl Bromides

Fluorinated aromatic compounds have seen a dramatic rise in use across the pharmaceutical and agrochemical industries.[1] The strategic incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The benzylic position—the carbon atom directly attached to the aromatic ring—is a key handle for molecular elaboration. Its selective bromination yields fluorinated benzyl bromides, which are versatile intermediates for introducing a wide array of functional groups through nucleophilic substitution.[2]

However, the presence of highly electronegative fluorine atoms on the aromatic ring introduces significant electronic perturbations that directly influence the course of classical free radical reactions, such as the Wohl-Ziegler bromination.[3] Understanding these effects is critical for predicting reactivity, controlling regioselectivity, and optimizing reaction conditions.

The Core Mechanism: A Radical Chain Reaction with a Polar Twist

The benzylic bromination of alkylaromatic compounds using N-Bromosuccinimide (NBS) proceeds via a free-radical chain mechanism.[4] This process can be dissected into three distinct phases: initiation, propagation, and termination.

The Radical Chain Pathway

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical energy (UV or visible light). This generates a small population of radicals. These initiator radicals do not directly participate in the main chain but serve to generate a low concentration of bromine radicals (Br•) from the NBS reagent.[3][5]

-

Propagation: This is the self-sustaining cycle where the product is formed.

-

A bromine radical abstracts a hydrogen atom from the benzylic position of the fluorinated aromatic compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[4]

-

The newly formed benzylic radical reacts with a molecule of molecular bromine (Br₂), which is present in low concentration, to form the desired benzyl bromide product and a new bromine radical, which continues the chain.

-

-

Role of NBS: N-Bromosuccinimide's primary role is to maintain a constant, low concentration of Br₂. The HBr generated during the first propagation step reacts with NBS to produce succinimide and a fresh molecule of Br₂.[6] This is crucial for selectivity, as high concentrations of Br₂ would lead to competing electrophilic addition to the aromatic ring.

-

Termination: The chain reaction is terminated when any two radical species combine.

The Influence of Fluorine: A Deeper Look at the Rate-Determining Step

The rate-determining step—hydrogen abstraction by the bromine radical—is highly sensitive to the stability of the benzylic radical being formed. Fluorine substituents exert a profound influence through a combination of effects.

-

Benzylic C-H Bond Dissociation Energy (BDE): The ease of hydrogen abstraction is directly related to the BDE of the benzylic C-H bond. Computational studies have shown that, perhaps counterintuitively, both electron-donating and electron-withdrawing substituents on the aromatic ring reduce the BDE of the benzylic C-H bond.[7] This is because both types of substituents can stabilize the resulting benzylic radical through spin delocalization.[7] Therefore, a fluorine atom on the ring weakens the target C-H bond, predisposing it to abstraction.

-

Polar Effects in the Transition State: Although this is a radical reaction, the transition state of the hydrogen abstraction step possesses significant polar character.[8] The electronegative bromine atom induces a partial positive charge on the benzylic carbon as the C-H bond begins to break.

[ Ar--CH₂---H---Br ]‡ ↔ [ Ar--CH₂⁺---H---Br⁻ ]‡

This charge separation means that substituents capable of stabilizing this positive charge will accelerate the reaction. This is where the dual nature of fluorine becomes critical:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma framework, which destabilizes the partial positive charge in the transition state. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).

-

Resonance Effect (+R): Fluorine can donate lone-pair electron density into the aromatic π-system. This effect is most pronounced at the para position and can help stabilize the developing positive charge.

-

The net effect on reaction rate is a balance of the BDE weakening and these competing polar effects in the transition state.

Quantitative Insights: The Hammett Relationship in Action

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on reaction rates.[9] It takes the form:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[9]

For the free radical bromination of substituted toluenes, the reaction constant (ρ) is negative (typically around -1.4), indicating that the reaction is moderately sensitive to substituent effects and that positive charge builds up in the transition state (or negative charge is lost).[8][10] A negative ρ value signifies that electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it.

| Substituent (X in X-C₆H₄CH₃) | Position | Hammett Constant (σ) | Relative Rate (k/k₀) | Effect on Rate |

| H | - | 0.00 | 1.00 | Reference |

| 4-F | para | +0.06 | ~0.78 | Deactivating |

| 3-F | meta | +0.34 | ~0.45 | Deactivating |

| 4-CF₃ | para | +0.54 | Slow | Strongly Deactivating |

| 3-CF₃ | meta | +0.43 | Slow | Strongly Deactivating |

| Table 1: Influence of Fluorine-Containing Substituents on the Relative Rate of Benzylic Bromination. Relative rates are estimated based on Hammett plots for benzylic bromination. |

As seen in Table 1, fluorine substituents, particularly the strongly inductively withdrawing trifluoromethyl group, deactivate the ring towards benzylic bromination. This confirms that the polar destabilization of the transition state by these electron-withdrawing groups is the dominant factor controlling the reaction rate, overriding the favorable lowering of the C-H BDE.

Practical Guide: Experimental Protocols & Considerations

Successful benzylic bromination of fluorinated aromatics requires careful attention to reagents, conditions, and potential side reactions.

General Experimental Workflow

Protocol 1: Benzylic Bromination of 4-Fluorotoluene

This protocol is representative for a moderately deactivated substrate.

Materials:

-

4-Fluorotoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorotoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and anhydrous carbon tetrachloride.

-

Add a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approx. 77°C) under an inert atmosphere. Initiation can be aided by irradiation with a 250W lamp.

-

Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the less dense succinimide is floating at the surface.

-

Once complete, cool the reaction mixture to room temperature and filter off the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10% Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude 4-fluorobenzyl bromide can be purified by vacuum distillation.

Protocol 2: Bromination of a Strongly Deactivated Substrate: 3,5-Bis(trifluoromethyl)toluene

Strongly deactivated substrates require more forcing conditions and careful control to achieve bromination at the benzylic position rather than the aromatic ring. Often, direct bromination with Br₂ at high temperatures is more effective than NBS.[11]

Materials:

-

3,5-Bis(trifluoromethyl)toluene

-

Molecular Bromine (Br₂)

-

High-boiling point, inert solvent (if necessary, e.g., 1,2,4-trichlorobenzene)

Procedure:

-

Place 3,5-bis(trifluoromethyl)toluene in a flask equipped for high-temperature reaction with a reflux condenser and an addition funnel.

-

Heat the substrate to a high temperature (typically >180°C).[11]

-

Add molecular bromine (1.0 eq) dropwise to the heated substrate over several hours.[11] The controlled addition is crucial to maintain a low concentration of Br₂ and prevent runaway reactions.

-

Maintain the high temperature and monitor the reaction for the formation of the monobrominated product by GC.

-

After completion, cool the reaction mixture. The workup typically involves distillation to separate the product from unreacted starting material and any high-boiling byproducts.

Factors Influencing Regioselectivity

For substrates with multiple, non-equivalent benzylic positions, such as fluorinated xylenes, the site of bromination is determined by the relative stability of the potential benzylic radical intermediates.

Consider the bromination of 2-fluoro-p-xylene. Two possible benzylic radicals can be formed:

-

Radical A (at C4-methyl): This radical is stabilized by the hyperconjugation of the methyl group and the resonance of the aromatic ring. The ortho fluorine atom will exert a strong inductive destabilizing effect on any polar character in the transition state.

-

Radical B (at C1-methyl): This radical is also stabilized by resonance. The fluorine atom is now at the meta position relative to the radical center. Its inductive destabilizing effect is diminished compared to Radical A.

Therefore, hydrogen abstraction will preferentially occur at the methyl group meta to the fluorine atom (C1-methyl) to form 2-fluoro-4-(bromomethyl)toluene as the major product. The reaction avoids forming the radical ortho to the strongly electron-withdrawing fluorine atom.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No Reaction / Low Conversion | 1. Inactive initiator. 2. Insufficient light/heat for initiation. 3. Substrate is highly deactivated (e.g., multiple -CF₃ groups). 4. Presence of radical inhibitors (e.g., oxygen, phenols). | 1. Use freshly recrystallized AIBN or benzoyl peroxide. 2. Increase lamp wattage or reflux temperature. 3. Switch to more forcing conditions (e.g., Br₂ at high temp).[11] For deactivated rings with NBS, using H₂SO₄ as a medium can be effective, though this promotes electrophilic aromatic substitution.[12][13] 4. Ensure the system is under an inert atmosphere and all reagents are pure. |

| Over-bromination (Di- or Tri-bromination) | 1. Stoichiometry of NBS is too high. 2. Reaction run for too long. | 1. Use no more than 1.05 equivalents of NBS. 2. Carefully monitor the reaction by GC or TLC and stop it as soon as the starting material is consumed. |

| Aromatic Ring Bromination | 1. High concentration of Br₂. 2. Presence of Lewis acids or polar protic solvents. 3. Highly activated aromatic ring (unlikely with F-substituents). | 1. Ensure NBS is of good quality and that HBr is efficiently reacting to regenerate Br₂ at a low level. 2. Use non-polar solvents like CCl₄, PhCF₃, or cyclohexane. Avoid acidic conditions unless specifically targeting ring bromination.[5] |

| Difficult Workup (Succinimide Removal) | Succinimide has some solubility in common organic solvents. | 1. After filtering the bulk of the succinimide, cool the filtrate to precipitate more. 2. Wash the organic layer thoroughly with water or a basic solution (e.g., NaOH (aq)) to convert succinimide to its more water-soluble sodium salt. |

| Table 2: Common issues and solutions in the free radical bromination of fluorinated aromatics. |

Conclusion

The free radical benzylic bromination of fluorinated aromatic compounds is a nuanced yet powerful transformation. While the reaction proceeds through a classic radical chain mechanism, the outcome is heavily dictated by polar effects within the transition state of the rate-determining hydrogen abstraction step. Electron-withdrawing fluorine substituents deactivate the substrate by destabilizing the partial positive charge that develops on the benzylic carbon. This understanding allows for the rational design of reaction conditions, prediction of regioselectivity, and effective troubleshooting. By carefully controlling stoichiometry, initiation, and solvent choice, researchers can successfully leverage this reaction to synthesize valuable fluorinated building blocks for applications in drug discovery and materials science.

References

-

Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

-

University of Texas at Austin. Unit 4: Free Energy Relationships. UT Austin Chemistry & Biochemistry Research Web Sites. [Link]

- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Suarez, D., et al. (2009). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Synthesis, 2009(11), 1807-1810.

-

Chongqing Chemdad Co., Ltd. 3,5-Bis(trifluoromethyl)benzyl bromide. [Link]

-

Vaia. Reaction 1: Reaction of Ethyl Benzene with NBS (N-Bromosuccinimide). [Link]

- Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867-5869.

-

University of Illinois Chicago. Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. [Link]

-

Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. [Link]

-

Rajesh, K., et al. (2007). Bromination of deactivated aromatics: a simple and efficient method. PubMed. [Link]

- Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(10), 6689-6697.

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

ResearchGate. (2026, January 15). Comparative Computational Study of Hydrogen Abstraction Reactions of CY 3 H + XO − (X, Y = F, Cl, and Br). [Link]

- Google Patents. (n.d.). US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.

-

Organic Chemistry Portal. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]

-

Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. PMC. [Link]

-

Beilstein Journal of Organic Chemistry. (2024, July 10). Benzylic C(sp3)–H fluorination. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

-

idUS. (2023, July 21). 3D Information-Theoretic Analysis of the Simplest Hydrogen Abstraction Reaction. [Link]

-

Macmillan Group, Princeton University. (2019, November 27). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

- Lee, K. H., Loke, S. E., & Yeoh, G. H. (1975). Directive effects in benzylic hydrogen atom abstraction. Part VI. Halogenation of arethyl fluorides. Journal of the Chemical Society, Perkin Transactions 2, (1), 10-12.

- Suarez, D., et al. (2009). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ChemInform, 40(43).

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

- Zhang, X., et al. (2001). Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study. The Journal of Organic Chemistry, 66(2), 774-776.

- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). Tetrahedron Letters, 55(35), 4941-4943.

- Google Patents. (n.d.).

-

bioRxiv. (2024, June 1). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. [Link]

-

ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]

-

Luo, Y.-R. (n.d.). Bond Dissociation Energies. [Link]

-

National Institute of Standards and Technology. (2010, February 23). Bond dissociation energies. [Link]

-

Washburn, L. (n.d.). Theoretical investigation of hydrogen abstraction from Fluorinated pro. [Link]

-

Hammett Equation. (n.d.). [Link]

-

BioNumbers. (n.d.). Bond Dissociation Energies. [Link]

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. PMC. [Link]

-

PubMed. (2016, December 15). Computational study of H-abstraction reactions from CH3OCH2CH2Cl/CH3CH2OCH2CH2Cl by Cl atom and OH radical and fate of alkoxy radicals. [Link]

-

MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

Sources

- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 2. vaia.com [vaia.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene [academia.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Directive effects in benzylic hydrogen atom abstraction. Part VI. Halogenation of arethyl fluorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Characterization of 1-(1,2-Dibromoethyl)-4-fluorobenzene

Executive Summary

1-(1,2-Dibromoethyl)-4-fluorobenzene (CAS 350-35-6) is a critical halogenated building block in organic synthesis. Structurally defined by a 4-fluorophenyl core attached to a vicinal dibromide moiety, this compound serves as a high-value intermediate for accessing fluorinated styrenes, phenylacetylenes, and

This guide provides a rigorous technical analysis of the compound's physicochemical properties, a validated synthesis protocol, and a detailed examination of its reactivity, grounded in mechanistic logic.

Chemical Identity and Physical Properties[1][2][3][4]

The introduction of two bromine atoms and a fluorine substituent onto the ethylbenzene skeleton creates a dense, electron-deficient system. The vicinal dibromide functionality is highly reactive toward elimination, while the fluorine atom at the para position modulates the electronic properties of the aromatic ring, influencing downstream coupling reactions (e.g., Heck or Sonogashira).

Table 1: Physicochemical Specifications

| Property | Value | Notes/Conditions |

| IUPAC Name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | - |

| CAS Number | 350-35-6 | - |

| Molecular Formula | - | |

| Molecular Weight | 281.95 g/mol | - |

| Physical State | Pale yellow liquid or low-melting solid | Depends on purity; often an oil |

| Density | Predicted value [1] | |

| Boiling Point | ~253°C (760 mmHg) | Predicted; decomposes at high T |

| Flash Point | ~107°C | Predicted |

| Solubility | Soluble in DCM, CHCl | Insoluble in water |

| Refractive Index | ~1.58 | Estimated based on analogs |

Technical Note: Due to the presence of the benzylic bromide, this compound acts as a lachrymator and potential alkylating agent. It should be stored at 2–8°C under inert atmosphere to prevent hydrolysis or light-induced debromination.

Synthesis Protocol: Bromination of 4-Fluorostyrene

The most reliable route to 1-(1,2-dibromoethyl)-4-fluorobenzene is the electrophilic addition of elemental bromine to 4-fluorostyrene. This reaction is rapid, quantitative, and proceeds through a stereospecific anti-addition mechanism.

Reagents and Materials[8][9][10][11][12][13][14]

-

Reagent: Bromine (

), 1.05 equivalents -

Solvent: Dichloromethane (DCM) or Chloroform (

) -

Quench: Saturated aqueous sodium thiosulfate (

)

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 4-fluorostyrene (10 mmol) and DCM (20 mL). Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses radical substitution side reactions and polymerization of the styrene.

-

Addition: Add a solution of bromine (10.5 mmol) in DCM (5 mL) dropwise over 15 minutes.

-

Observation: The deep red color of bromine should dissipate upon contact with the alkene, indicating rapid consumption. A persistent faint orange color indicates reaction completion.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Quench: Wash the organic phase with saturated

(2 x 15 mL) to reduce excess bromine (disappearance of orange color). -

Workup: Wash with brine (15 mL), dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator, < 40°C). -

Purification: The crude product is typically sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc) or recrystallization from cold hexanes if solid.

Mechanistic Analysis & Visualization

The formation of the dibromide follows a classic electrophilic addition pathway. The electron-rich double bond of 4-fluorostyrene attacks the polarized bromine molecule, generating a cyclic bromonium ion intermediate. This intermediate is then opened by the bromide ion (